Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate
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Overview
Description
Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound that contains a pyridine ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-phenylpyridine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve reproducibility and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-methylpyrazine: A simpler pyrazine derivative with similar chemical properties.
2-chloro-3-phenylpyridine: A related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate is unique due to its fused ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H10ClN3O2 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C15H10ClN3O2/c1-21-15(20)10-7-11-14(17-8-10)19-12(13(16)18-11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
UDIIAHWWLHBGEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=C(C(=N2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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